molecular formula C16H34O8S2 B12554617 1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol CAS No. 190068-58-7

1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol

Cat. No.: B12554617
CAS No.: 190068-58-7
M. Wt: 418.6 g/mol
InChI Key: SDGHRJIKUPGEGI-UHFFFAOYSA-N
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Description

1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol is a complex organic compound characterized by the presence of multiple sulfanyl (thiol) and ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes include:

    Thiol-ene reaction: This involves the addition of thiol groups to alkenes under UV light or radical initiators.

    Etherification: The formation of ether bonds through the reaction of alcohols with alkyl halides or via Williamson ether synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: Reduction of disulfides back to thiols.

    Substitution: Nucleophilic substitution reactions involving the ether groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Catalysts: Acid or base catalysts for etherification reactions.

Major Products

    Disulfides: Formed from the oxidation of thiol groups.

    Substituted ethers: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol involves its ability to interact with various molecular targets through its thiol and ether groups. These interactions can lead to the formation of disulfide bonds, which are crucial in stabilizing protein structures and facilitating biochemical reactions. The compound’s ether groups can also participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane: Lacks the diol groups but has similar thiol and ether functionalities.

    4,7,10,13,16,19-Hexaoxadocosane-2,21-diol: Contains ether and diol groups but lacks thiol groups.

Uniqueness

1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol is unique due to the combination of thiol, ether, and diol groups in a single molecule

Properties

CAS No.

190068-58-7

Molecular Formula

C16H34O8S2

Molecular Weight

418.6 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-(2-hydroxy-3-sulfanylpropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-sulfanylpropan-2-ol

InChI

InChI=1S/C16H34O8S2/c17-15(13-25)11-23-9-7-21-5-3-19-1-2-20-4-6-22-8-10-24-12-16(18)14-26/h15-18,25-26H,1-14H2

InChI Key

SDGHRJIKUPGEGI-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCC(CS)O)OCCOCCOCC(CS)O

Origin of Product

United States

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